![molecular formula C19H22N2O2 B14298902 1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]- CAS No. 114070-54-1](/img/structure/B14298902.png)
1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- is a chemical compound that belongs to the class of diamines It is characterized by the presence of two methoxyphenyl groups attached to the nitrogen atoms of the propanediamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- typically involves the reaction of 1,3-propanediamine with 2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bonds between the amine groups of the propanediamine and the aldehyde groups of the methoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, where the reactants are mixed in reactors under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel and can be carried out under various conditions, including elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or other reduced derivatives.
科学的研究の応用
1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The methoxyphenyl groups may facilitate binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3-Propanediamine, N,N’-bis(2-aminoethyl)-: This compound has similar structural features but with aminoethyl groups instead of methoxyphenyl groups.
N,N-Dimethyl-1,3-propanediamine: This compound has dimethyl groups attached to the nitrogen atoms instead of methoxyphenyl groups.
1,3-Propanediamine, N,N,N’,N’-tetramethyl-: This compound has tetramethyl groups attached to the nitrogen atoms.
Uniqueness
1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- is unique due to the presence of methoxyphenyl groups, which can impart specific chemical and physical properties. These properties may include enhanced binding affinity to certain molecular targets, increased stability, and unique reactivity compared to similar compounds.
特性
CAS番号 |
114070-54-1 |
|---|---|
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-N-[3-[(2-methoxyphenyl)methylideneamino]propyl]methanimine |
InChI |
InChI=1S/C19H22N2O2/c1-22-18-10-5-3-8-16(18)14-20-12-7-13-21-15-17-9-4-6-11-19(17)23-2/h3-6,8-11,14-15H,7,12-13H2,1-2H3 |
InChIキー |
RTYZWSFGGDSRKN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C=NCCCN=CC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14298820.png)

![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)
![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
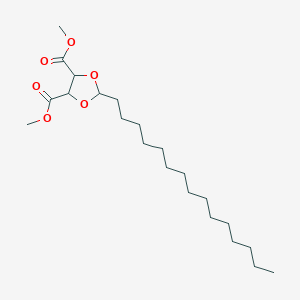
![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)
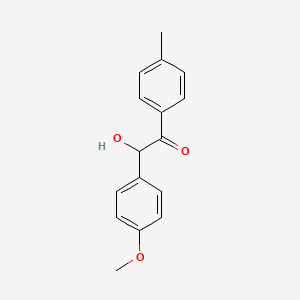
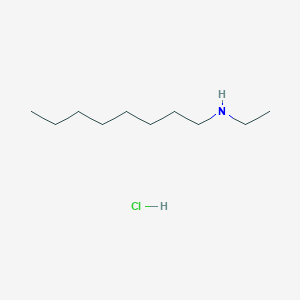
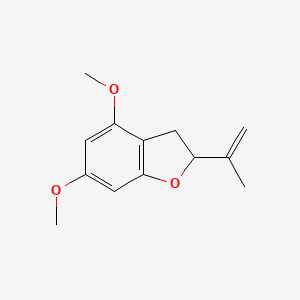

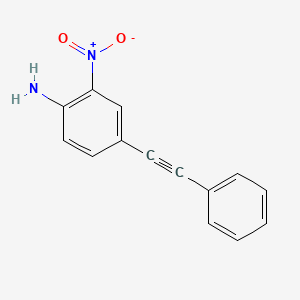
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)

